molecular formula C7H12O3 B161808 (2R,3R,5R)-5-Methoxy-2-methyltetrahydrofuran-3-carbaldehyde CAS No. 139656-48-7

(2R,3R,5R)-5-Methoxy-2-methyltetrahydrofuran-3-carbaldehyde

Cat. No.: B161808
CAS No.: 139656-48-7
M. Wt: 144.17 g/mol
InChI Key: HWTOMCWXNNJTIY-DSYKOEDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,5R)-5-Methoxy-2-methyltetrahydrofuran-3-carbaldehyde is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.16838 g/mol . This compound is characterized by its furan ring structure, which is a five-membered aromatic ring containing one oxygen atom. The presence of methoxy and methyl groups, along with the tetrahydro configuration, adds to its unique chemical properties.

Preparation Methods

The synthesis of (2R,3R,5R)-5-Methoxy-2-methyltetrahydrofuran-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reduction of 3-Furancarboxaldehyde derivatives under specific reaction conditions. Industrial production methods may involve catalytic hydrogenation or other reduction techniques to achieve the desired tetrahydro configuration .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated compounds.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(2R,3R,5R)-5-Methoxy-2-methyltetrahydrofuran-3-carbaldehyde has various applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as a substrate or inhibitor for certain enzymes, affecting biochemical reactions and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other furan derivatives with varying substituents and configurations. For instance:

  • 3-Furancarboxylic acid, tetrahydro-4-methylene-2-octyl-5-oxo-, (2R,3S)-rel-
  • 3-Furancarboxaldehyde derivatives with different alkyl or aryl groups

The uniqueness of (2R,3R,5R)-5-Methoxy-2-methyltetrahydrofuran-3-carbaldehyde lies in its specific tetrahydro configuration and the presence of methoxy and methyl groups, which impart distinct chemical and physical properties.

Properties

CAS No.

139656-48-7

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(2R,3R,5R)-5-methoxy-2-methyloxolane-3-carbaldehyde

InChI

InChI=1S/C7H12O3/c1-5-6(4-8)3-7(9-2)10-5/h4-7H,3H2,1-2H3/t5-,6+,7-/m1/s1

InChI Key

HWTOMCWXNNJTIY-DSYKOEDSSA-N

SMILES

CC1C(CC(O1)OC)C=O

Isomeric SMILES

C[C@@H]1[C@@H](C[C@@H](O1)OC)C=O

Canonical SMILES

CC1C(CC(O1)OC)C=O

Synonyms

3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]- (9CI)

Origin of Product

United States

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